2-Phenyl-2-(pyridin-2-yl)ethanamine

Regioisomer differentiation Medicinal chemistry building blocks NMDA receptor pharmacology

2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8, molecular formula C₁₃H₁₄N₂, MW 198.26) is a heterocyclic primary amine bearing a phenyl substituent at the β-position of the ethylamine chain relative to the pyridine ring. Its canonical SMILES (NCC(C1=CC=CC=C1)C1=CC=CC=N1) confirms the amine group is positioned on the carbon adjacent to the pyridine, distinguishing it from the α-phenyl regioisomer 1-phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3, (Rac)-Lanicemine), which carries the amine on the benzylic carbon.

Molecular Formula C13H14N2
Molecular Weight 198.269
CAS No. 95898-97-8
Cat. No. B2565434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-2-(pyridin-2-yl)ethanamine
CAS95898-97-8
Molecular FormulaC13H14N2
Molecular Weight198.269
Structural Identifiers
SMILESC1=CC=C(C=C1)C(CN)C2=CC=CC=N2
InChIInChI=1S/C13H14N2/c14-10-12(11-6-2-1-3-7-11)13-8-4-5-9-15-13/h1-9,12H,10,14H2
InChIKeyZLAZJIVHGNBAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8): Structural Identity, Physicochemical Profile, and Comparator Landscape for Informed Procurement


2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8, molecular formula C₁₃H₁₄N₂, MW 198.26) is a heterocyclic primary amine bearing a phenyl substituent at the β-position of the ethylamine chain relative to the pyridine ring . Its canonical SMILES (NCC(C1=CC=CC=C1)C1=CC=CC=N1) confirms the amine group is positioned on the carbon adjacent to the pyridine, distinguishing it from the α-phenyl regioisomer 1-phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3, (Rac)-Lanicemine), which carries the amine on the benzylic carbon . The compound is listed as a building block for lysine acetyltransferase (KAT) inhibitors of the MYST family and is supplied as a racemic mixture with one undefined stereocenter . Commercially available purities range from 97% to 98%, with physical forms reported as a light yellow to yellow oil or solid depending on the supplier .

Why 2-Phenyl-2-(pyridin-2-yl)ethanamine Cannot Be Interchanged with α-Phenyl Regioisomers or Simpler Pyridylethylamine Analogs


Superficial molecular formula identity (C₁₃H₁₄N₂) between CAS 95898-97-8 and its α-phenyl regioisomer CAS 61890-25-3 obscures a critical structural distinction: the position of the primary amine relative to the two aromatic rings. In the target compound, the amine is attached to the carbon alpha to the pyridine (β-phenyl), whereas in the lanicemine scaffold it is attached to the benzylic carbon (α-phenyl) . This regioisomerism alters the spatial presentation of the amine pharmacophore, hydrogen-bonding geometry, and synthetic derivatization pathways. The α-phenyl isomer is a validated low-trapping NMDA receptor antagonist (Ki 0.56–2.1 μM) that has undergone Phase II clinical trials for major depressive disorder, while the β-phenyl isomer is specifically cited in patent literature as a building block for MYST-family KAT inhibitors relevant to oncology [1][2]. Simpler analogs lacking the phenyl substituent, such as 2-(pyridin-2-yl)ethanamine (CAS 2706-56-1), have substantially different lipophilicity (LogP 1.28 vs. XLogP3 1.7), basicity, and molecular recognition profiles . Procurement of the incorrect regioisomer or a truncated analog would yield a fundamentally different chemical entity unfit for the intended synthetic route or biological assay.

Quantitative Evidence Differentiating 2-Phenyl-2-(pyridin-2-yl)ethanamine from Its Closest Analogs, Regioisomers, and In-Class Candidates


Regioisomeric Differentiation: β-Phenyl vs. α-Phenyl Amine Positioning Distinguishes CAS 95898-97-8 from the Lanicemine Scaffold (CAS 61890-25-3)

2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8) is the β-phenyl regioisomer in which the primary amine is positioned on the carbon alpha to the pyridine ring. Its regioisomer, 1-phenyl-2-(pyridin-2-yl)ethanamine (CAS 61890-25-3, (Rac)-Lanicemine), is the α-phenyl isomer with the amine on the benzylic carbon . This structural difference is reflected in distinct SMILES: NCC(C1=CC=CC=C1)C1=CC=CC=N1 (β-phenyl) versus NC(C1=CC=CC=C1)CC2=NC=CC=C2 (α-phenyl). The InChIKey for CAS 95898-97-8 is ZLAZJIVHGNBAGG-UHFFFAOYSA-N, while CAS 61890-25-3 has InChIKey FWUQWDCOOWEXRY-UHFFFAOYSA-N—confirming they are distinct chemical entities, not synonyms . The α-phenyl regioisomer (racemic lanicemine) has a defined NMDA receptor binding Ki of 0.56–2.1 μM and IC₅₀ values of 4–7 μM (CHO cells) and 6.4 μM (Xenopus oocytes), while the target β-phenyl isomer has no reported NMDA receptor affinity in the peer-reviewed literature, consistent with its distinct pharmacophoric geometry [1].

Regioisomer differentiation Medicinal chemistry building blocks NMDA receptor pharmacology

Synthetic Utility Divergence: KAT Inhibitor Building Block (CAS 95898-97-8) vs. NMDA Antagonist Scaffold (α-Phenyl Regioisomer)

The target compound is explicitly cited in PCT patent WO 2019043139 A1 as a synthetic building block for preparing fused [1,2,4]thiadiazine derivatives that act as lysine acetyltransferase (KAT) inhibitors of the MYST family (targeting TIP60, KAT6B, MOZ, HBO1, and MOF) [1]. In contrast, the α-phenyl regioisomer (CAS 61890-25-3) is the core scaffold of lanicemine (AZD6765), a low-trapping NMDA receptor channel blocker investigated clinically for major depressive disorder [2]. The S-enantiomer of the α-phenyl isomer (AR-R 15896AR) demonstrated anticonvulsant efficacy in rodents with an ED₅₀ of approximately 3 mg/kg (i.p.) against maximal electroshock (MES) seizures, correlating with a brain concentration of 25 μM and an NMDA binding site IC₅₀ of 1.3 μM [3]. No equivalent in vivo pharmacological data exist for the β-phenyl isomer, consistent with its distinct intended application as a synthetic intermediate rather than a direct pharmacophore.

KAT inhibitor synthesis MYST family epigenetics Oncology building blocks

Lipophilicity Differentiation: Phenyl Substitution Increases XLogP3 by ~0.4 Units vs. the Des-Phenyl Analog 2-(Pyridin-2-yl)ethanamine

The target compound (CAS 95898-97-8) has a computed XLogP3 of 1.7 and a topological polar surface area (TPSA) of 38.9 Ų . The simpler des-phenyl analog, 2-(pyridin-2-yl)ethanamine (CAS 2706-56-1, C₇H₁₀N₂, MW 122.17), has a measured LogP of 1.28 and a PSA of 38.91 Ų . The phenyl substituent thus contributes an incremental ΔLogP of approximately +0.4 units while preserving nearly identical PSA, indicating increased membrane permeability potential without sacrificing hydrogen-bonding capacity. The des-phenyl analog also has distinct acid-base behavior with pK₁ 4.24 and pK₂ 9.78 (25°C), reflecting the pyridine nitrogen and primary amine protonation states . The additional phenyl ring of the target compound is expected to lower the amine pKₐ slightly through inductive effects, though direct experimental pKₐ data for CAS 95898-97-8 are not published in the open literature. This lipophilicity difference has implications for both chromatographic purification and biological partitioning in cellular assays.

Physicochemical properties Lipophilicity ADME prediction

Pyridine Nitrogen Positional Isomer Effect: 2-Pyridyl Substitution Enables Bidentate Metal Coordination Distinct from 3-Pyridyl and 4-Pyridyl Analogs

The 2-pyridyl substitution pattern of CAS 95898-97-8 places the pyridine nitrogen in an ortho relationship to the ethylamine-bearing carbon, enabling potential bidentate N,N-chelation with the primary amine. This coordination geometry is sterically and electronically distinct from 3-pyridyl (CAS 1956328-48-5, oxalate salt) and 4-pyridyl (CAS 59576-22-6) positional isomers, where the pyridine nitrogen is meta or para to the attachment point and cannot participate in chelate ring formation with the amine . In a systematic study of 23 compounds structurally related to (S)-α-phenyl-2-pyridineethanamine, the presence of two basic nitrogen atoms and decreased hydrophobicity were correlated with decreased NMDA channel trapping, and the piperidine analog AR-R15808 exhibited only 8 ± 3% trapping versus 54 ± 3% for the pyridine-containing AR-R15896AR [1]. While this SAR study examined the α-phenyl scaffold, the underlying principle—that pyridine nitrogen positioning modulates both metal-binding capacity and biological target engagement—applies equally to the β-phenyl isomer series. The 2-pyridyl isomer uniquely supports proximal N,N-chelation, which is relevant to both transition-metal catalysis and metalloenzyme inhibitor design.

Metal coordination chemistry Positional isomerism Catalyst design

Enantiomeric Activity Ratio: S-Enantiomer Preference Established for the α-Phenyl Scaffold Informs Procurement Strategy for Chiral β-Phenyl Isomer

Although direct enantiomer-specific activity data for CAS 95898-97-8 (β-phenyl isomer) are absent from the published literature, the closely related α-phenyl scaffold provides a well-characterized precedent. Chiral separation of racemic α-phenyl-2-pyridineethanamine (FPL-15035AR) followed by intensive in vivo screening resulted in the selection of the S-enantiomer (AR-R 15896AR) as the development candidate, while the R-enantiomer was deprioritized due to inferior pharmacological activity [1]. For the lanicemine series, (R)-Lanicemine ((R)-AZD6765, CAS 190581-71-6) is explicitly described as 'the less active R-isomer' compared to (S)-Lanicemine (CAS 153322-05-5), which bears the NMDA Ki of 0.56–2.1 μM . The target compound (CAS 95898-97-8) is supplied as a racemate with one undefined stereocenter . By class-level analogy to the α-phenyl series, the S-enantiomer of the β-phenyl isomer is the more probable eutomer for any biological target engagement, and procurement of enantiopure material—or in-house chiral resolution using S-(+)-mandelic acid as demonstrated for the α-phenyl series—should be considered for structure-activity relationship studies [1].

Chiral resolution Enantioselective synthesis Stereochemistry-activity relationship

Validated Application Scenarios for 2-Phenyl-2-(pyridin-2-yl)ethanamine (CAS 95898-97-8) Based on Quantitative Evidence


Synthesis of MYST-Family Lysine Acetyltransferase (KAT) Inhibitors for Oncology Epigenetics Programs

CAS 95898-97-8 is a designated building block for preparing fused [1,2,4]thiadiazine derivatives that inhibit the MYST family of KATs (KAT5/TIP60, KAT6A/MOZ, KAT6B/MORF, KAT7/HBO1, KAT8/MOF), as described in PCT patent WO 2019043139 A1 [1]. Unlike the α-phenyl regioisomer—which is optimized for NMDA receptor engagement—the β-phenyl amine geometry of the target compound presents the amine for condensation with carboxylate or activated ester intermediates in KAT inhibitor synthetic routes. This application is supported by the compound's physicochemical profile (XLogP3 1.7, TPSA 38.9 Ų, one primary amine H-bond donor) suitable for subsequent amide coupling or reductive amination steps . Researchers pursuing KAT6A or KAT6B inhibitors for AML, breast, or lung adenocarcinoma should specifically procure CAS 95898-97-8 rather than the α-phenyl regioisomer.

N,N-Bidentate Ligand Precursor for Transition-Metal Catalysis and Coordination Chemistry

The 2-pyridyl substitution pattern of CAS 95898-97-8, combined with the primary amine, creates a 1,2-diamine-like motif capable of forming a 5-membered chelate ring with transition metals (e.g., Pd, Cu, Ir, Ru). This is geometrically impossible for the 3-pyridyl and 4-pyridyl positional isomers [1]. In the α-phenyl series, the 2-pyridyl isomer AR-R15896AR exhibited 54 ± 3% NMDA channel trapping versus only 8 ± 3% for the piperidine analog, demonstrating that the pyridine nitrogen's proximity to the amine significantly modulates ligand-target interaction kinetics [2]. For asymmetric catalysis applications, the racemic nature of commercial CAS 95898-97-8 provides an entry point for chiral ligand screening, with resolution possible via diastereomeric salt formation using S-(+)-mandelic acid following the precedent established for the α-phenyl scaffold [3].

Pharmacophore Scaffold for CNS Drug Discovery Requiring Pyridine-Containing Chiral Amine Building Blocks

Although direct CNS activity data for CAS 95898-97-8 are not currently published, the class-level evidence from the α-phenyl isomer series demonstrates that pyridine-ethylamine scaffolds can yield clinically investigated NMDA receptor modulators. Lanicemine (S-α-phenyl isomer) achieved a Ki of 0.56–2.1 μM at the NMDA receptor with 54% channel trapping (vs. 86% for ketamine), producing antidepressant efficacy with minimal psychotomimetic effects [1]. The β-phenyl regioisomer offers a structurally differentiated starting point for CNS library synthesis, with the altered amine placement potentially conferring distinct NMDA subtype selectivity or off-target profiles. The racemic nature of the commercial material, combined with the established chiral resolution methodology, enables systematic exploration of enantiomer-specific CNS pharmacology .

Reference Standard for Analytical Method Development Distinguishing β-Phenyl from α-Phenyl Regioisomers in Synthetic Chemistry QC

The co-existence of two regioisomers with identical molecular formula (C₁₃H₁₄N₂, MW 198.26) but distinct InChIKeys (ZLAZJIVHGNBAGG-UHFFFAOYSA-N for CAS 95898-97-8 vs. FWUQWDCOOWEXRY-UHFFFAOYSA-N for CAS 61890-25-3) creates a practical analytical challenge in pharmaceutical intermediate quality control [1]. CAS 95898-97-8 serves as an authentic reference standard for developing HPLC, LC-MS, or NMR methods capable of resolving these regioisomers. The XLogP3 difference of approximately 0.4 units relative to the des-phenyl analog (LogP 1.28 for CAS 2706-56-1) provides a benchmark for reverse-phase method development, while the distinct fragmentation patterns expected from the different amine positions enable MS/MS differentiation [2].

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